2-(Diphenylphosphino)benzenesulfonic acid
Overview
Description
2-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound with the molecular formula C18H15O3PS. It is a white to off-white powder that is used primarily as a ligand precursor for the preparation of various transition metal complexes. These complexes are employed as catalysts in different organic transformations such as the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)benzenesulfonic acid is primarily used as a ligand precursor for the preparation of various transition metal complexes . These complexes serve as the primary targets of the compound. The role of these complexes is to act as catalysts in different organic transformations .
Mode of Action
The compound interacts with its targets (transition metal complexes) to facilitate various organic transformations. This includes the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .
Biochemical Pathways
The compound affects several biochemical pathways through its action on transition metal complexes. These pathways include the Heck reaction pathway, the allylation pathway, the hydrogenation pathway of ketones, the N-alkylation pathway of amines, and the pathways of olefin oligomerization and polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)benzenesulfonic acid can be synthesized through a multi-step process involving the reaction of diphenylphosphine with benzenesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and bases like triethylamine for substitution reactions. Coordination reactions typically require transition metal salts such as palladium or nickel salts .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted benzenesulfonic acids, and various transition metal complexes .
Scientific Research Applications
2-(Diphenylphosphino)benzenesulfonic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- Tris(2-carboxyethyl)phosphine hydrochloride
Uniqueness
2-(Diphenylphosphino)benzenesulfonic acid is unique due to its combination of a phosphine group and a sulfonic acid group, which provides both strong coordination ability and enhanced solubility. This makes it particularly effective as a ligand precursor for the preparation of transition metal complexes used in various catalytic processes .
Properties
IUPAC Name |
2-diphenylphosphanylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJDHROZFWXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111864-25-6 | |
Record name | 111864-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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